Technical details regarding reaction conditions (temperature, pressure) and catalysts used are critical for optimizing yields and purity but are often proprietary or found in specialized literature.
The molecular structure of 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene is characterized by:
The structural formula can be represented using SMILES notation as CC1=NN2C(=C1)N=CC1=C2CCNC1.Cl.
The chemical reactivity of 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene can be explored through various reactions:
Technical details such as reaction conditions (solvents used and temperature) significantly influence these processes.
The mechanism of action for 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene largely depends on its interactions at the molecular level:
The physical and chemical properties of 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene include:
Relevant data from suppliers indicate that this compound should be handled with care due to potential reactivity under certain conditions .
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene has several scientific applications:
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 39202-17-0
CAS No.: 42201-43-4